molecular formula C28H22Cl4N4O4 B11545175 1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis[3-(3,4-dichlorophenyl)urea]

1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis[3-(3,4-dichlorophenyl)urea]

Cat. No.: B11545175
M. Wt: 620.3 g/mol
InChI Key: LFUQBXTZRDGMIU-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA is a complex organic compound characterized by the presence of multiple dichlorophenyl groups and a urea moiety

Preparation Methods

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

Molecular Formula

C28H22Cl4N4O4

Molecular Weight

620.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-[4-[(3,4-dichlorophenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]urea

InChI

InChI=1S/C28H22Cl4N4O4/c1-39-25-11-15(3-9-23(25)35-27(37)33-17-5-7-19(29)21(31)13-17)16-4-10-24(26(12-16)40-2)36-28(38)34-18-6-8-20(30)22(32)14-18/h3-14H,1-2H3,(H2,33,35,37)(H2,34,36,38)

InChI Key

LFUQBXTZRDGMIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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